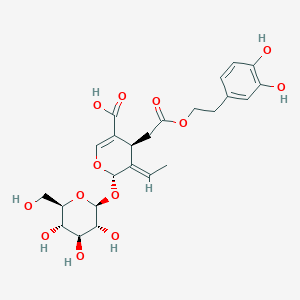
Demethyloleuropein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demethyloleuropein is a terpene glycoside.
This compound is a natural product found in Olea europaea, Syringa vulgaris, and other organisms with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Extraction
Demethyloleuropein is primarily extracted from black olives and is a key component in olive oil, contributing to its health benefits. The extraction process is crucial as it influences the yield and purity of the compound. Recent studies have highlighted methods for synthesizing this compound from oleuropein, enhancing its availability for research and industrial applications .
Pharmacological Applications
Antioxidant Properties
this compound exhibits significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, thus protecting cells from damage .
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. Its ability to inhibit bacterial growth makes it a candidate for natural preservatives in food products .
Anticancer Effects
Recent investigations into the anticancer properties of this compound show promising results. It has been reported to reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) by inducing apoptosis and inhibiting cell proliferation . This property positions this compound as a potential therapeutic agent in cancer treatment.
Case Studies
-
Hydrolysis and Decarboxylation
A study explored the transformation of oleuropein into 3,4-DHPEA-EDA via this compound through enzymatic hydrolysis. This method not only improved the availability of the compound but also adhered to green chemistry principles by minimizing solvent use . -
Enzymatic Production
Research involving the screening of hydrolases revealed that α-chymotrypsyn from bovine pancreas was effective in producing this compound from oleuropein under controlled conditions. This method enhances the sustainability of producing this valuable compound while utilizing agricultural waste .
Comparative Analysis of this compound with Other Compounds
| Compound | Source | Key Benefits | Applications |
|---|---|---|---|
| This compound | Black olives | Antioxidant, antimicrobial, anticancer | Food preservation, pharmaceuticals |
| Oleuropein | Olive leaves | Antioxidant, anti-inflammatory | Dietary supplements, cosmetics |
| Hydroxytyrosol | Olive oil | Potent antioxidant | Health supplements, functional foods |
Propiedades
Número CAS |
52077-55-1 |
|---|---|
Fórmula molecular |
C24H30O13 |
Peso molecular |
526.5 g/mol |
Nombre IUPAC |
(4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid |
InChI |
InChI=1S/C24H30O13/c1-2-12-13(8-18(28)34-6-5-11-3-4-15(26)16(27)7-11)14(22(32)33)10-35-23(12)37-24-21(31)20(30)19(29)17(9-25)36-24/h2-4,7,10,13,17,19-21,23-27,29-31H,5-6,8-9H2,1H3,(H,32,33)/b12-2+/t13-,17+,19+,20-,21+,23-,24-/m0/s1 |
Clave InChI |
HKVGJQVJNQRJPO-VTDDDATNSA-N |
SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)OCCC3=CC(=C(C=C3)O)O |
SMILES isomérico |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC(=O)OCCC3=CC(=C(C=C3)O)O |
SMILES canónico |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)OCCC3=CC(=C(C=C3)O)O |
Sinónimos |
demethyloleuropein |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















